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Compound of Interest

Compound Name: 6-(Benzyloxy)-1H-indazole

Cat. No.: B1354249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-(benzyloxy)-1H-
indazole as a versatile building block in the synthesis of complex organic molecules, with a

particular focus on the development of potent kinase inhibitors for targeted cancer therapy.

Detailed experimental protocols for key transformations and relevant biological signaling

pathways are also presented.

Introduction
6-(Benzyloxy)-1H-indazole is a valuable heterocyclic scaffold in medicinal chemistry and

organic synthesis. The indazole core is a well-established pharmacophore, recognized as a

privileged structure for the development of kinase inhibitors due to its ability to mimic the purine

ring of ATP and form key hydrogen bond interactions within the ATP-binding pocket of various

kinases.[1] The benzyloxy group at the 6-position offers a strategic advantage, serving as a

protected hydroxyl group that can be readily deprotected to reveal a handle for further

functionalization, or retained to enhance lipophilicity.[2] This building block is particularly

instrumental in the synthesis of inhibitors targeting key oncogenic kinases such as FLT3,

PDGFRα, and c-Kit.[2][3]
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Property Value Reference

Molecular Formula C₁₄H₁₂N₂O [4]

Molecular Weight 224.26 g/mol [4]

IUPAC Name
6-(phenylmethoxy)-1H-

indazole
[4]

CAS Number 874668-62-9 [4]

Applications in Organic Synthesis
6-(Benzyloxy)-1H-indazole serves as a crucial starting material for a variety of organic

transformations, enabling the synthesis of a diverse library of substituted indazole derivatives.

Key applications include N-alkylation, C-H functionalization, and cross-coupling reactions.

N-Alkylation
The regioselective alkylation of the indazole nitrogen atoms (N1 and N2) is a critical step in

modulating the pharmacological properties of indazole-based compounds. The ratio of N1 to

N2 alkylation is highly dependent on the reaction conditions, including the choice of base,

solvent, and alkylating agent.[5] Generally, the use of strong, non-coordinating bases like

sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) favors the

thermodynamically more stable N1-alkylated product.[1]

Cross-Coupling Reactions
While the benzyloxy group itself is not directly used for cross-coupling, it can be debenzylated

to a hydroxyl group, which can then be converted to a triflate (OTf) or nonaflate (ONf) for use in

palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for

the introduction of various aryl or heteroaryl substituents at the 6-position, enabling the

exploration of structure-activity relationships (SAR) in drug discovery programs.

Application in Kinase Inhibitor Synthesis
The 6-substituted-1H-indazole scaffold is a cornerstone in the design of type II kinase

inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[2] This binding
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mode often leads to improved selectivity compared to ATP-competitive type I inhibitors.

Derivatives of 6-(benzyloxy)-1H-indazole are precursors to potent inhibitors of FMS-like

tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and c-Kit, all

of which are implicated in various cancers, particularly acute myeloid leukemia (AML).[2][3][6]

Target Kinase Inhibition Data
The following table summarizes the inhibitory activities of representative 3-amino-1H-indazol-6-

yl-benzamide derivatives, which can be synthesized from precursors derived from 6-
(benzyloxy)-1H-indazole.

Compound Target Kinase EC₅₀ (nM) Cellular Context

4 FLT3 5
MOLM13 (AML cell

line)

PDGFRα-T674M 17 Ba/F3 cells

Kit-T670I 198 Ba/F3 cells

11 FLT3 6
MOLM13 (AML cell

line)

PDGFRα-T674M 12 Ba/F3 cells

Kit-T670I 187 Ba/F3 cells

22 FLT3 3
MOLM13 (AML cell

line)

PDGFRα-T674M 7 Ba/F3 cells

Kit-T670I >1000 Ba/F3 cells

Data is adapted from a study on 3-amino-1H-indazol-6-yl-benzamides.[2]

Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of 6-
(Benzyloxy)-1H-indazole (Representative Protocol)
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This protocol describes a general procedure for the selective N1-alkylation of an indazole

scaffold using sodium hydride as the base, which typically favors the thermodynamic product.

Materials:

6-(Benzyloxy)-1H-indazole

Anhydrous Tetrahydrofuran (THF)

Sodium hydride (NaH, 60% dispersion in mineral oil)

Alkyl halide (e.g., (bromomethyl)cyclopropane, 1.1 equiv.)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 6-
(benzyloxy)-1H-indazole (1.0 equiv).

Dissolve the indazole in anhydrous THF (0.1-0.2 M concentration).

Cool the solution to 0 °C using an ice bath.

Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional 30 minutes.

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for

completion by Thin Layer Chromatography (TLC).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1354249?utm_src=pdf-body
https://www.benchchem.com/product/b1354249?utm_src=pdf-body
https://www.benchchem.com/product/b1354249?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of

saturated aqueous NH₄Cl solution.

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the N1-

alkylated product.

Protocol 2: Synthesis of 3-Amino-6-bromo-1H-indazole
(Key Intermediate for Kinase Inhibitors)
This protocol outlines the synthesis of a key intermediate that can be further elaborated to

potent kinase inhibitors. While not starting directly from 6-(benzyloxy)-1H-indazole, it

represents a crucial synthetic route for this class of compounds.

Materials:

4-Bromo-2-fluorobenzonitrile

Hydrazine hydrate

n-Butanol

Procedure:

In a round-bottom flask, dissolve 4-bromo-2-fluorobenzonitrile (1.0 equiv) in n-butanol.

Add hydrazine hydrate (excess, e.g., 10 equiv) to the solution.

Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours, monitoring the

reaction by TLC.

After completion, cool the reaction mixture to room temperature.

The product often precipitates from the solution upon cooling. Collect the solid by filtration.
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Wash the collected solid with a cold solvent (e.g., ethanol or diethyl ether) to remove

impurities.

Dry the product under vacuum to afford 3-amino-6-bromo-1H-indazole.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a 6-
Bromo-1H-indazole Derivative (Representative Protocol)
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling

of a 6-bromo-1H-indazole with a boronic acid, a key C-C bond-forming reaction in the synthesis

of kinase inhibitors.

Materials:

6-Bromo-1H-indazole derivative (e.g., 3-amino-6-bromo-1H-indazole, N-protected)

Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

Solvent system (e.g., 1,4-dioxane/water or DMF)

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a reaction vessel, add the 6-bromo-1H-indazole derivative (1.0 equiv), the boronic acid

(1.2 equiv), and the base (2.0 equiv).

Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
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Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture under an inert

atmosphere.

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed

(monitor by TLC or LC-MS).

Cool the reaction mixture to room temperature and dilute with water.

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.
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Experimental Workflow for Kinase Inhibitor Synthesis
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6-(Benzyloxy)-1H-indazole
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Suzuki Coupling
(Arylboronic acid, Pd catalyst)

Nitration
(HNO₃, H₂SO₄)

Reduction
(e.g., Fe, NH₄Cl or H₂, Pd/C)

Amide Coupling
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Target Kinase Inhibitor
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Caption: A representative synthetic workflow for the preparation of a kinase inhibitor starting

from 6-(benzyloxy)-1H-indazole.
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(AML)
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Caption: Simplified FLT3 signaling pathway and the inhibitory action of indazole-based

compounds.
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Caption: Inhibition of PDGFRα and c-Kit signaling by indazole-based inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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